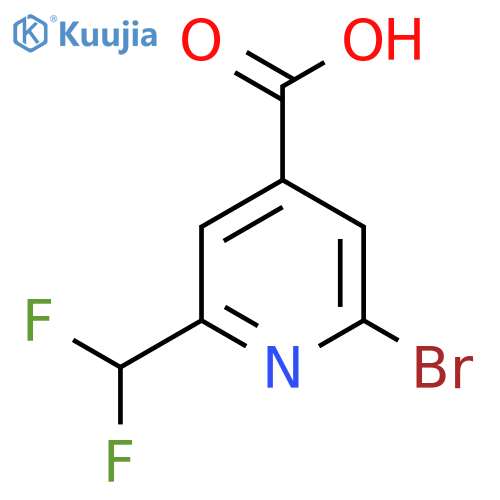

Cas no 1804946-24-4 (2-Bromo-6-(difluoromethyl)isonicotinic acid)

2-Bromo-6-(difluoromethyl)isonicotinic acid 化学的及び物理的性質

名前と識別子

-

- TQU0363

- 2-Bromo-6-(difluoromethyl)isonicotinic acid

- 2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid

-

- インチ: 1S/C7H4BrF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13)

- InChIKey: HSWYWGLFRNTXMH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(=O)O)=CC(C(F)F)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 203

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-Bromo-6-(difluoromethyl)isonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076389-1g |

2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 97% | 1g |

$1,490.00 | 2022-04-01 | |

| Enamine | EN300-734202-2.5g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 2.5g |

$1454.0 | 2025-03-11 | |

| Enamine | EN300-734202-10.0g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 10.0g |

$3191.0 | 2025-03-11 | |

| Enamine | EN300-734202-0.5g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 0.5g |

$713.0 | 2025-03-11 | |

| Enamine | EN300-734202-0.1g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 0.1g |

$653.0 | 2025-03-11 | |

| Enamine | EN300-734202-5.0g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 5.0g |

$2152.0 | 2025-03-11 | |

| Alichem | A029076389-500mg |

2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 97% | 500mg |

$831.30 | 2022-04-01 | |

| Enamine | EN300-734202-0.25g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 0.25g |

$683.0 | 2025-03-11 | |

| Enamine | EN300-734202-1.0g |

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 95.0% | 1.0g |

$743.0 | 2025-03-11 | |

| Alichem | A029076389-250mg |

2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |

1804946-24-4 | 97% | 250mg |

$480.00 | 2022-04-01 |

2-Bromo-6-(difluoromethyl)isonicotinic acid 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2-Bromo-6-(difluoromethyl)isonicotinic acidに関する追加情報

2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) の最新研究動向と応用可能性

2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) は、近年、医薬品中間体および農薬開発において重要な役割を果たしている化合物です。本化合物は、その特異的な化学構造により、生物活性化合物の合成において鍵となる中間体として注目されています。特に、フッ素原子の導入により、代謝安定性や膜透過性の向上が期待できることから、創薬化学の分野で高い関心を集めています。

2023年から2024年にかけて発表された最新の研究によると、2-Bromo-6-(difluoromethyl)isonicotinic acidは、新規抗菌剤や抗炎症剤の開発において重要な構築ブロックとして利用されています。ある研究チームは、本化合物を出発物質として、多剤耐性菌に対して活性を示す新規キノロン系抗菌剤の合成に成功しました。この研究では、1804946-24-4の臭素部位を活用したパラジウム触媒カップリング反応により、高い収率で目的化合物を得ることが報告されています。

さらに、別の研究グループは、2-Bromo-6-(difluoromethyl)isonicotinic acidを利用した新規農薬の開発に取り組んでいます。特に、作物の病害抵抗性を誘導するシステム性獲得抵抗性(SAR)誘導剤としての可能性が検討されています。実験結果によると、本化合物から誘導された誘導体は、植物の免疫応答を活性化し、広範囲の病原体に対して防御効果を示すことが確認されました。

創薬化学における2-Bromo-6-(difluoromethyl)isonicotinic acidの重要性は、その多様な構造修飾可能性にあります。最近の研究では、1804946-24-4を出発点として、標的タンパク質との相互作用を最適化するための系統的な構造活性相関(SAR)研究が行われています。特に、コンピュータ支援創薬(CADD)技術を活用した仮想スクリーニングにより、本化合物を基本骨格とする新規阻害剤の設計が進められています。

安全性評価に関する最新の知見として、2-Bromo-6-(difluoromethyl)isonicotinic acidおよびその誘導体のin vitro毒性プロファイルが報告されています。これらの研究によると、適切な構造修飾を行うことで、細胞毒性を低減しながら生物活性を維持することが可能であることが示唆されています。また、代謝安定性試験では、肝ミクロソームにおける良好な安定性が確認されており、医薬品候補化合物としての可能性が支持されています。

今後の展望として、2-Bromo-6-(difluoromethyl)isonicotinic acidを基本骨格とする新規化合物ライブラリーの構築が期待されています。特に、コンビナトリアル化学的手法とハイスループットスクリーニングを組み合わせたアプローチにより、より多様な生物活性化合物の探索が可能になると考えられます。さらに、1804946-24-4を利用したプロドラッグ設計や標的薬物送達システムの開発も、今後の重要な研究方向として注目されています。

総括すると、2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) は、その特異的な化学的特性と多様な応用可能性から、創薬化学および農薬開発の分野で引き続き重要な役割を果たすと考えられます。最新の研究動向は、本化合物を出発点とする新規生物活性化合物の開発が着実に進展していることを示しており、今後のさらなる研究成果が期待されます。

1804946-24-4 (2-Bromo-6-(difluoromethyl)isonicotinic acid) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)